Sodium hexanoate-1-13C

Description

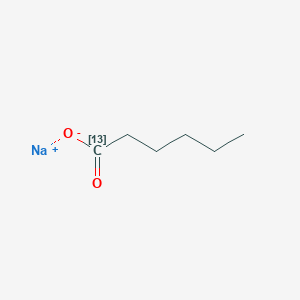

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11NaO2 |

|---|---|

Molecular Weight |

139.13 g/mol |

IUPAC Name |

sodium;(113C)hexanoate |

InChI |

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i6+1; |

InChI Key |

UDWXLZLRRVQONG-NWZHYJCUSA-M |

Isomeric SMILES |

CCCCC[13C](=O)[O-].[Na+] |

Canonical SMILES |

CCCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Synthesis and Characterization of Sodium Hexanoate 1 13c

Strategies for Carbon-13 Labeling at the Carboxyl Position

The introduction of a ¹³C atom specifically at the carboxyl carbon (C-1) of hexanoate (B1226103) can be achieved through both chemical and biological methods. The choice of strategy depends on factors such as required isotopic purity, yield, and cost.

Chemical synthesis offers a direct and highly specific route to producing hexanoic acid labeled at the C-1 position, which is then neutralized to form the sodium salt. A common and efficient method involves the use of a Grignard reagent and a labeled carbon source, such as ¹³C-carbon dioxide.

The synthesis can be outlined in two main steps:

Carboxylation of a Grignard Reagent: Pentylmagnesium bromide (CH₃(CH₂)₄MgBr), a Grignard reagent, is prepared from 1-bromopentane. This organometallic compound is then reacted with isotopically labeled carbon dioxide (¹³CO₂). The nucleophilic pentyl group attacks the electrophilic carbon of ¹³CO₂, followed by acidic workup, to yield hexanoic acid-1-¹³C.

Neutralization: The resulting hexanoic acid-1-¹³C is neutralized with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), in an aqueous solution. Careful control of the stoichiometry, typically a 1:1 molar ratio, ensures complete conversion to Sodium hexanoate-1-¹³C.

This synthetic approach allows for high isotopic enrichment, often exceeding 99%, at the target carboxyl carbon.

Biotechnological methods utilize the metabolic machinery of microorganisms to produce isotopically labeled fatty acids from simple labeled substrates. While often employed for uniform labeling, specific labeling patterns can be achieved under controlled conditions or with specific precursors. nih.govfrontiersin.org

Organisms such as the fungus Mortierella alpina and microalgae like Phaeodactylum tricornutum are capable of producing fatty acids when cultured on a medium containing a ¹³C-labeled carbon source. nih.govresearchgate.net For labeling at the carboxyl position, a substrate like [1-¹³C]glucose can be used. During glycolysis, this glucose is converted to labeled acetyl-CoA, which is the fundamental building block for fatty acid synthesis. The labeled carbon from acetyl-CoA can be incorporated into the growing fatty acid chain.

However, metabolic scrambling can distribute the ¹³C isotope to other positions within the fatty acid molecule, presenting a challenge for achieving high positional specificity. nih.govresearchgate.net Research has shown that using more complex labeled precursors, such as a 1-¹³C labeled long-chain fatty acid, can result in more localized isotopic enrichment in the final product through pathways like β-oxidation and re-elongation. nih.govasm.org

Table 1: Comparison of Synthetic Strategies for Sodium Hexanoate-1-13C

| Feature | Direct Chemical Synthesis | Biotechnological Production |

|---|---|---|

| Primary Labeled Precursor | ¹³CO₂ or K¹³CN | [1-¹³C]glucose or other labeled organic acids |

| Positional Specificity (Isotopicity) | Very High (>99% at C-1) | Variable; subject to metabolic scrambling nih.gov |

| Key Advantage | High isotopic purity and specificity | Potential for lower cost using certain substrates and scalability nih.gov |

| Key Challenge | Handling of sensitive reagents (e.g., Grignard) | Complex purification; potential for mixed isotopomers researchgate.net |

Methodological Considerations in Isotopic Synthesis

The successful synthesis of Sodium hexanoate-1-¹³C requires careful attention to several methodological factors to ensure high purity and isotopic enrichment.

Purity of Precursors: The isotopic and chemical purity of the starting materials, particularly the ¹³C-labeled precursor, is paramount as it directly influences the enrichment of the final product.

Reaction Conditions: In chemical synthesis, conditions must be optimized to maximize yield and prevent side reactions. For instance, the Grignard reaction is sensitive to moisture and atmospheric carbon dioxide, which can reduce yield and dilute the isotopic label. During neutralization, pH must be monitored to ensure complete reaction without forming excess base.

Purification: Rigorous purification is essential to remove unreacted starting materials, byproducts, and any unlabeled hexanoate. Techniques such as recrystallization, chromatography, and vacuum drying are commonly employed to achieve high chemical purity, often greater than 98%.

Cost-Effectiveness: The high cost of stable isotope-labeled precursors, like ¹³CO₂, necessitates efficient synthetic design to maximize incorporation and minimize waste. researchgate.net Biotechnological approaches are continuously being optimized to improve the efficiency of carbon assimilation from labeled substrates. researchgate.netnih.gov

Structural Elucidation and Isotopic Purity Assessment

Following synthesis, a combination of analytical techniques is employed to confirm the chemical structure, determine the precise location of the ¹³C label, and quantify the level of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural verification and confirming the site of isotopic labeling.

¹³C NMR: This is the most direct method for positional analysis. In the ¹³C NMR spectrum of Sodium hexanoate-1-¹³C, the signal corresponding to the carboxyl carbon (C-1) at approximately 183.9 ppm (in D₂O) will be dramatically enhanced compared to the signals of the other carbons, which are present at natural abundance (about 1.1%). This confirms that the labeling is at the desired position.

¹H NMR: High-resolution proton NMR can also provide evidence of labeling through the observation of carbon-proton coupling constants (J-coupling) between the ¹³C-1 carbon and the adjacent protons on C-2.

Table 2: Representative NMR Data for Sodium Hexanoate in D₂O

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Key Feature for ¹³C-1 Labeled Sample |

|---|---|---|---|

| ¹³C | C-1 (Carboxyl) | ~183.9 | Signal intensity massively enhanced relative to other carbons. |

| C-2 to C-6 (Alkyl) | 14.1 - 38.3 | Signals at natural isotopic abundance. | |

| ¹H | H-2 | ~2.02 (triplet) | Potential for observable J-coupling to the ¹³C-1 nucleus. |

| H-3 to H-6 | 0.75 - 1.40 (multiplets) | Unaffected by C-1 labeling. |

Mass Spectrometry (MS): MS is essential for confirming the mass of the labeled compound and quantifying the isotopic purity.

High-Resolution Mass Spectrometry (HRMS): This technique accurately measures the mass-to-charge ratio (m/z) of the molecular ion. Sodium hexanoate-1-¹³C will exhibit a molecular weight that is approximately 1.00335 Da higher than its unlabeled counterpart. HRMS can resolve the labeled (isotopologue) ion from the unlabeled species, allowing for precise determination of isotopic enrichment. researchgate.netalmacgroup.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for the analysis of fatty acids, often after derivatization to more volatile forms like methyl or butyl esters. researchgate.netoup.com GC separates the components of a mixture before they enter the mass spectrometer. By comparing the integrated peak areas of the ion chromatograms for the labeled (M+1) and unlabeled (M) species, the percentage of ¹³C enrichment can be accurately calculated. almacgroup.com

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can further confirm the position of the label. When the parent ion is fragmented, only those fragments containing the C-1 carboxyl group will show the +1 mass shift, providing definitive proof of the label's location.

Through the combined application of these synthetic and analytical methodologies, Sodium hexanoate-1-¹³C can be produced with high chemical and isotopic purity, making it a reliable standard for advanced scientific research. bldpharm.comotsuka.co.jp

Advanced Analytical Methodologies for 13c Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹³C Tracer Studies

NMR spectroscopy is an indispensable technique for analyzing ¹³C labeling in cellular metabolites, providing direct, quantitative positional information on the ¹³C labeling status of carbon atoms. springernature.com Its ability to distinguish between different isotopomers (molecules that differ only in their isotopic composition) makes it uniquely suited for tracing metabolic fluxes.

¹³C NMR spectroscopy operates on the same fundamental principles as proton (¹H) NMR but focuses on the ¹³C nucleus. The ¹³C isotope possesses a nuclear spin of ½, making it NMR-active. However, its low natural abundance (approximately 1.1%) and smaller gyromagnetic ratio compared to ¹H result in inherently lower sensitivity. acs.orgnih.gov This low natural abundance means that in an unlabeled biological sample, the probability of two adjacent ¹³C atoms is very low, simplifying spectra by eliminating ¹³C-¹³C couplings and resulting in sharp, single peaks for each unique carbon atom (with ¹H decoupling). nih.govchemistrysteps.com

The key advantages of ¹³C NMR in metabolic analysis include:

Greater Chemical Shift Dispersion: The chemical shift range for ¹³C is much larger (~200 ppm) compared to ¹H (~10-15 ppm), leading to less signal overlap and better resolution of individual metabolite signals. nih.govnih.govnih.gov

Direct Observation of Carbon Backbone: ¹³C NMR directly probes the carbon skeleton of metabolites, providing fundamental information about the metabolic transformations of substrates like Sodium hexanoate-1-¹³C. nih.govnih.gov

Detection of Quaternary Carbons: Unlike ¹H NMR, ¹³C NMR can detect carbons that are not bonded to any protons, such as quaternary carbons and carbonyl groups. nih.gov

When a ¹³C-labeled substrate such as Sodium hexanoate-1-¹³C is introduced, the ¹³C enrichment dramatically increases the signal intensity for the labeled carbon and its downstream metabolic products, overcoming the low natural abundance sensitivity issue. nih.gov

The detection of ¹³C-labeled metabolites relies on acquiring ¹³C NMR spectra, often with simultaneous ¹H decoupling to collapse ¹H-¹³C spin couplings and simplify the spectrum into single resonances for each carbon. pubcompare.ai The position of a peak (chemical shift) helps identify the metabolite and the specific carbon atom within it. The intensity (area) of the ¹³C signal is directly proportional to the number of ¹³C nuclei contributing to it.

For quantification, the total concentration of a metabolite can be determined from a ¹H NMR spectrum, while the concentration of the ¹³C-labeled portion is determined from the ¹³C spectrum. pubcompare.ai The fractional enrichment of a specific carbon position can be calculated by comparing the intensity of the ¹³C signal in an enriched sample to that of a known standard or by analyzing the ¹³C satellite peaks in a high-resolution ¹H NMR spectrum. nih.gov Rigorous quantification requires careful experimental setup to account for factors like nuclear Overhauser effect (NOE) and spin-lattice relaxation times (T1), often by using fully relaxed ¹³C spectra as a reference. pubcompare.ai

| Parameter | Description | Importance in Quantification |

|---|---|---|

| Chemical Shift (δ) | The resonant frequency of a nucleus relative to a standard, indicating its chemical environment. | Identifies specific metabolites and labeled carbon positions. |

| Signal Intensity/Area | The integrated area under an NMR peak. | Proportional to the concentration of the ¹³C isotope at a specific position. |

| Spin-Lattice Relaxation (T1) | The time constant describing how nuclei return to thermal equilibrium after excitation. | Must be considered to ensure the signal is fully relaxed between scans for accurate signal integration. |

| Nuclear Overhauser Effect (NOE) | The transfer of nuclear spin polarization from one nucleus to another, which can alter signal intensities. | Proton decoupling can enhance ¹³C signals via NOE, which must be consistent and accounted for. |

When using highly enriched substrates, there is a significant probability that two adjacent carbons in a metabolite will both be ¹³C. This leads to homonuclear ¹³C-¹³C spin-spin coupling (J-coupling), which splits the single resonance into a multiplet (e.g., a doublet for a carbon coupled to one other ¹³C). nih.gov The analysis of these coupling patterns is a powerful tool for determining the distribution of isotopomers. nih.govnih.gov

Homonuclear Coupling (¹³C-¹³C): The presence and pattern of these couplings provide direct evidence of which carbon-carbon bonds were formed from the labeled precursor. For example, if the ¹³C from Sodium hexanoate-1-¹³C is incorporated into Glutamate (B1630785), analyzing the couplings between C4 and C3 of Glutamate can reveal information about successive rounds of the TCA cycle. nih.gov

Heteronuclear Coupling (¹³C-¹H): This coupling provides information on the number of protons attached to a carbon atom. While often removed by decoupling to simplify spectra, specific experiments can measure these couplings to aid in structural confirmation. stenutz.eu Heteronuclear spin echo difference NMR spectroscopy is a method that utilizes these couplings to determine the complete isotopomer distribution in metabolites. nih.govresearchgate.net

These coupling analyses allow researchers to move beyond simple fractional enrichment to map the flow of carbon atoms through complex metabolic networks, a technique known as Metabolic Flux Analysis (MFA). nih.gov

The primary limitation of ¹³C NMR is its low sensitivity. acs.orgnih.gov Several techniques have been developed to overcome this challenge:

Higher Magnetic Fields: Using stronger magnets increases the Boltzmann polarization of nuclear spins, leading to stronger NMR signals. acs.orgnih.gov

Cryogenic Probes: Cooling the NMR detection coils significantly reduces thermal noise, thereby improving the signal-to-noise ratio.

Isotopic Labeling: As used in tracer studies with Sodium hexanoate-1-¹³C, enriching the sample with ¹³C is the most direct way to increase the signal. nih.govspringernature.com

Polarization Transfer Techniques: Methods like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) transfer the higher polarization of protons to the less sensitive ¹³C nuclei, boosting the ¹³C signal. nih.gov

Dynamic Nuclear Polarization (DNP): This powerful technique involves transferring the very high polarization of electron spins from a stable radical to the target ¹³C nuclei. mpg.de DNP can enhance ¹³C signals by several orders of magnitude (1,000-fold or more), enabling the detection of low-concentration metabolites and real-time metabolic imaging. nih.govmpg.deacs.org Dissolution DNP (d-DNP) is particularly relevant for metabolic studies, where a sample is hyperpolarized at low temperature and then rapidly dissolved and transferred to an NMR spectrometer for liquid-state analysis. nih.govacs.org

SNIF-NMR is an analytical method that measures the site-specific ratios of isotopes (e.g., ¹³C/¹²C) within a molecule at natural abundance. nih.govfmach.itwikipedia.org It was developed to detect subtle variations in isotopic content that arise from the kinetic and thermodynamic isotope effects of biosynthetic or geochemical processes. researchgate.net This allows for the determination of a product's origin (e.g., botanical or synthetic). nih.govresearchgate.net

While SNIF-NMR traditionally analyzes natural abundance levels, its principles are complementary to tracer studies. In a ¹³C tracing experiment with Sodium hexanoate-1-¹³C, the primary analysis focuses on the large enrichments from the tracer. However, the underlying principles of using site-specific isotope ratios to deduce pathway information are the same. SNIF-NMR provides the high-precision quantitative framework needed to measure isotope ratios accurately. nih.govfmach.it It has demonstrated the ability to detect small deviations in ¹³C distribution, which could theoretically be used to study the background natural abundance distribution upon which the tracer signal is superimposed. nih.gov

NMR spectroscopy's non-invasive nature makes it ideal for monitoring metabolism in real-time in both in vitro (cell cultures, tissue extracts) and in vivo (living organisms) systems. nih.govnih.gov

In Vitro Studies: Using cell cultures or isolated organs, researchers can introduce Sodium hexanoate-1-¹³C and monitor its uptake and conversion into other metabolites over time. A bioreactor system coupled with an NMR spectrometer allows for the continuous monitoring of metabolic activity in living cell clusters, providing dynamic data on fatty acid synthesis and energy metabolism. chemrxiv.org

In Vivo Studies: In vivo ¹³C NMR allows for the non-invasive assessment of fatty acid and glucose metabolism in living animals and humans. nih.gov By administering a ¹³C-labeled substrate like [1-¹³C]glucose or a labeled fatty acid, the buildup of labeled downstream products such as glutamate and glutamine in the brain can be tracked over time to measure metabolic rates, such as that of the TCA cycle. nih.govnih.gov While technically challenging due to lower sensitivity and the need for localization techniques, in vivo ¹³C NMR provides invaluable data on organ-specific metabolism in a physiological context. nih.govnih.gov The development of hyperpolarization techniques has significantly advanced the potential for real-time in vivo metabolic imaging with ¹³C. acs.org

| Feature | In Vitro NMR | In Vivo NMR |

|---|---|---|

| System | Cell cultures, tissue extracts, perfused organs | Living organisms (animals, humans) |

| Advantages | Controlled environment, higher resolution and sensitivity, easier sample preparation | Provides data in a complete physiological context, non-invasive, allows for longitudinal studies |

| Challenges | May not fully represent systemic physiology | Lower sensitivity, motion artifacts, complex localization and shimming required |

| Typical Application with ¹³C Tracer | Detailed metabolic flux analysis, screening for metabolic inhibitors chemrxiv.org | Measurement of organ-specific metabolic rates (e.g., brain TCA cycle) nih.govnih.gov |

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of 13C tracing studies, MS is used to distinguish between unlabeled (containing the natural abundance of carbon-12) and 13C-labeled molecules. The incorporation of a 13C atom results in a predictable mass shift (approximately 1.00335 Da) for the molecule and its fragments, allowing for the quantification of isotopic enrichment. Various MS-based methodologies are employed to track the metabolic fate of Sodium hexanoate-1-13C, each providing unique insights into cellular biochemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds, making it well-suited for studying fatty acids. nih.gov To make fatty acids like hexanoate (B1226103) and its metabolites amenable to GC analysis, they typically require chemical derivatization to increase their volatility. nih.govnih.gov This process often involves converting the fatty acids into fatty acid methyl esters (FAMEs) or other volatile derivatives. nih.gov

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer. Electron ionization is a common method used in GC-MS, which fragments the molecules in a reproducible manner. nih.gov By analyzing the mass spectra of these fragments, researchers can determine the mass isotopomer distribution—the relative abundance of molecules with different numbers of 13C atoms. researchgate.netnau.edu This provides detailed information on how the 13C label from this compound is incorporated into other fatty acids through processes like elongation or beta-oxidation followed by re-synthesis. Analysis of specific fragments can even reveal the positional incorporation of the 13C label, offering deeper insights into the specific metabolic pathways involved. researchgate.netnau.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a significant advantage over GC-MS in its ability to analyze a much wider range of metabolites, including those that are non-volatile or thermally labile. nih.govescholarship.org This makes it an ideal platform for obtaining broad coverage of the metabolic products derived from this compound. LC separates molecules in a liquid phase based on their physicochemical properties, such as polarity or size, before they are introduced into the mass spectrometer. nih.gov

Using LC-MS, researchers can track the 13C label as it moves from hexanoate into various metabolic networks. For example, the breakdown of 13C-hexanoate via beta-oxidation produces 13C-labeled acetyl-CoA. This acetyl-CoA can then enter the Krebs cycle (TCA cycle), and the 13C label can be incorporated into TCA cycle intermediates, amino acids, and other biosynthetic precursors. LC-MS can also quantify the incorporation of the label into complex lipids, such as phosphatidylcholines and triacylglycerols, providing a comprehensive picture of fatty acid metabolism. researchgate.netoup.com The use of high-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, allows for the precise measurement of mass differences, enabling clear differentiation between labeled and unlabeled species. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique that provides enhanced specificity and sensitivity for quantifying metabolites, making it invaluable for 13C metabolic flux analysis (13C-MFA). nih.govnih.gov In an MS/MS experiment, a specific metabolite ion (a "precursor" ion) is selected in the first mass analyzer, fragmented through collision with an inert gas, and then the resulting "product" ions are analyzed in a second mass analyzer. This process creates a highly specific fragmentation pattern for each metabolite.

For flux analysis using this compound, a specific labeled metabolite derived from the tracer is selected as the precursor ion. The fragmentation of this ion can reveal the position of the 13C label within the molecule's structure. This additional layer of information significantly improves the accuracy and resolution of metabolic flux calculations. nih.govnih.gov A targeted MS/MS approach, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is often used for its exceptional sensitivity and quantitative precision. meliomics.com In SRM, the instrument is set to monitor specific precursor-to-product ion transitions for a list of target metabolites, allowing for the precise quantification of 13C incorporation even at low levels. mdpi.com

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios. physiology.org Unlike scanning mass spectrometers that measure the entire mass spectrum, IRMS instruments simultaneously measure the ion currents of different isotopes (e.g., 13CO2 and 12CO2) using multiple detectors, resulting in extremely high precision. researchgate.net

A primary application of IRMS in metabolic studies with 13C-labeled substrates is to measure the 13C enrichment in expired carbon dioxide (CO2). When this compound is oxidized for energy through the TCA cycle, the labeled carbon is eventually released as 13CO2. By collecting breath samples and analyzing the 13C/12C ratio in the CO2, researchers can calculate the whole-body oxidation rate of the administered fatty acid. metsol.com IRMS can also be coupled with a gas or liquid chromatograph (GC-C-IRMS or LC-IRMS), allowing for compound-specific isotope analysis. This setup enables the precise measurement of the bulk 13C enrichment in specific metabolites isolated from complex biological samples, providing a highly accurate measure of label incorporation into a particular metabolic pool. researchgate.netnih.govnih.gov

Imaging Mass Spectrometry (MSI) is a transformative technique that visualizes the spatial distribution of molecules directly in tissue sections. nih.govyoutube.com By rastering a laser or ion beam across a tissue slice, a mass spectrum is generated at each pixel, creating a molecular map of the sample. When combined with 13C isotope tracing, MSI allows researchers to see not only where metabolites are located but also where metabolic activity is occurring. nih.govnih.gov

| Technique | Primary Application | Analytes | Key Advantage | Limitations |

|---|---|---|---|---|

| GC-MS | Fatty acid labeling profiles | Volatile compounds (fatty acids, organic acids) | High chromatographic resolution; provides fragmentation patterns for structural information. nih.govresearchgate.net | Requires derivatization; limited to thermally stable compounds. nih.gov |

| LC-MS | Broad metabolite coverage | Wide range of polar and non-polar compounds (amino acids, lipids, TCA intermediates) | Versatile; analyzes non-volatile compounds without derivatization. escholarship.orgresearchgate.net | Lower chromatographic resolution than GC; potential for ion suppression. nih.gov |

| Tandem MS (MS/MS) | High-resolution flux quantification | Specific, targeted metabolites | High sensitivity and specificity; provides positional isotope information for MFA. nih.govnih.gov | Typically targeted, not ideal for discovering unknown metabolites. |

| IRMS | Bulk isotopic enrichment | Gases (CO2) or specific compounds after chromatography | Extremely high precision for isotope ratios; ideal for whole-body oxidation studies. physiology.orgmetsol.com | Does not provide information on intramolecular label position. |

| Imaging MS | Spatial isotope tracing | Metabolites and lipids within tissue sections | Provides spatial distribution of labeled molecules in tissues, even at single-cell level. nih.govnih.gov | Complex data analysis; challenges in absolute quantification. nih.gov |

The raw data generated by mass spectrometry in a 13C tracer experiment requires significant computational processing to yield biologically meaningful information. nih.gov A critical first step is the correction for the natural abundance of stable isotopes. oipub.com Elements like carbon, hydrogen, oxygen, and nitrogen naturally contain a small fraction of heavy isotopes (e.g., ~1.1% of carbon is 13C). This natural abundance contributes to the mass spectrum and must be computationally removed to determine the true enrichment from the administered tracer. nih.govsemanticscholar.org

After correction, the data are used to determine the mass isotopomer distribution (MID) for each metabolite of interest. The MID is the vector representing the fractional abundance of the M+0, M+1, M+2, etc., isotopologues of a molecule, where M is the mass of the molecule with no 13C labels from the tracer. This analysis reveals how many 13C atoms from the this compound tracer have been incorporated into each downstream product. physiology.org This information is the primary input for 13C-Metabolic Flux Analysis (13C-MFA) software, which uses metabolic network models to calculate intracellular reaction rates. nih.govresearchgate.net Several software tools are available to automate these data processing steps, from natural abundance correction to flux calculation, facilitating high-throughput analysis. researchgate.net

Correction for Natural Isotope Abundance in MS Data

When analyzing samples from experiments using this compound, mass spectrometry (MS) is employed to detect the incorporation of the 13C label into various metabolites. The instrument measures the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of molecules based on their mass. A molecule of a metabolite that has incorporated the 13C from this compound will have a mass that is one unit higher than the same molecule containing only the most common carbon isotope, 12C.

However, carbon in its natural state is not isotopically pure; it is predominantly 12C, but also contains approximately 1.1% of the heavier, stable isotope 13C. biorxiv.orgnih.govnih.gov This means that even in a sample with no experimentally introduced label, a small fraction of any given metabolite will naturally contain one or more 13C atoms. This natural abundance can lead to a misinterpretation of mass spectrometry data, as the signal from a naturally occurring 13C-containing molecule (an M+1 peak) can be mistaken for a signal from a molecule that has incorporated the 13C tracer. biorxiv.orgnih.gov

Therefore, a crucial step in data processing is the correction for this natural isotope abundance. This correction is essential to distinguish between the 13C enrichment that is due to the metabolic conversion of the this compound tracer and the background level of 13C that is naturally present in the metabolites. nih.govnih.gov

The correction process is mathematically intricate and relies on the principles of probability and the known natural abundances of all isotopes present in the molecule (including not just carbon, but also hydrogen, oxygen, nitrogen, etc.). nih.govresearchgate.net The fundamental approach involves the use of a correction matrix, which is constructed based on the binomial distribution of naturally occurring isotopes for a given elemental formula. biorxiv.orgen-trust.at

The general procedure for this correction can be summarized as follows:

Determination of Elemental Composition: The precise elemental formula of the metabolite of interest (and any chemical derivatives used for analysis) must be known.

Calculation of Theoretical Isotope Distribution: Based on the natural abundances of all relevant isotopes (e.g., ¹²C, ¹³C, ¹H, ²H, ¹⁶O, ¹⁷O, ¹⁸O), the theoretical mass isotopomer distribution (MID) for an unlabeled version of the metabolite is calculated. This distribution predicts the expected relative abundances of the M+0, M+1, M+2, etc., peaks due to natural isotopes.

Construction of the Correction Matrix: A correction matrix is formulated that mathematically describes how the natural isotope abundances contribute to the measured mass spectrum. Each column of the matrix represents the theoretical isotopic distribution of a molecule with a specific number of incorporated 13C labels from the tracer.

Application of the Correction: The measured (raw) mass isotopomer distribution is then mathematically corrected by applying the inverse of the correction matrix. This deconvolution process effectively subtracts the contribution of naturally abundant isotopes, revealing the true fractional enrichment of the 13C label from the tracer.

Several software tools and algorithms, such as IsoCor and others, have been developed to automate this complex correction process, accommodating both low and high-resolution mass spectrometry data. researchgate.net

To illustrate the significance of this correction, consider a hypothetical metabolic study tracing the fate of this compound. After incubation with cells, a downstream metabolite, such as a fatty acid with 16 carbons (palmitate), is extracted and analyzed by GC-MS. The raw data might show a certain intensity for the M+1 peak of palmitate. Without correction, this could be interpreted as a specific level of incorporation of the 13C label from the hexanoate. However, after applying the natural abundance correction, the true contribution from the tracer might be revealed to be significantly lower, as a substantial portion of the M+1 signal was due to the natural 1.1% abundance of 13C across the 16 carbon atoms of the palmitate molecule.

Table 1: Illustrative Example of Mass Isotopomer Distribution Data Before and After Natural Abundance Correction for a Hypothetical Metabolite Derived from this compound

| Mass Isotopomer | Raw Measured Abundance (%) | Corrected Abundance (%) |

| M+0 | 80.0 | 88.5 |

| M+1 | 18.0 | 10.0 |

| M+2 | 2.0 | 1.5 |

This is a hypothetical data table for illustrative purposes.

In a research context, the corrected mass isotopomer distributions are then used for metabolic flux analysis. creative-proteomics.comspringernature.comnih.govnih.gov This powerful technique uses the corrected labeling patterns in various metabolites to quantify the rates (fluxes) of metabolic pathways. Accurate correction for natural isotope abundance is a prerequisite for reliable flux estimations, ensuring that the calculated metabolic activities truly reflect the cellular processing of the 13C-labeled substrate. nau.edusemanticscholar.org

Applications in Metabolic Pathway Elucidation

Lipid Metabolism and Lipogenesis Studies

Beyond its role in fatty acid catabolism, Sodium hexanoate-1-13C can also be used to probe the dynamics of lipid synthesis and storage.

The labeled acetyl-CoA derived from the oxidation of this compound can be incorporated into various lipid classes through lipogenesis. This allows researchers to trace the flow of carbon from a short-chain fatty acid into complex lipids such as triglycerides (TGs) and phospholipids (PLs).

While specific data tables detailing the incorporation of 13C from hexanoate (B1226103) into different lipid species were not found in the reviewed literature, the methodology of using 13C-labeled precursors to trace lipogenesis is well-established. For example, studies using 13C-labeled glucose have successfully quantified its contribution to the synthesis of various fatty acids that are then incorporated into triglycerides. This same principle can be applied using this compound to specifically track the fate of this short-chain fatty acid in lipid biosynthesis.

Role of Hexanoate-1-¹³C as a Carbon Source for Complex Lipids

The carbon backbone of hexanoate can be incorporated into a variety of more complex lipid molecules, including phospholipids and triacylglycerols. By using Sodium hexanoate-1-¹³C, researchers can trace the extent to which exogenous fatty acids contribute to the cellular lipidome. This is crucial for understanding the balance between de novo lipid synthesis (synthesis from simpler precursors like acetyl-CoA) and the remodeling of lipids using fatty acids taken up from the environment.

Studies have shown that the incorporation of ¹³C-labeled fatty acids into cellular lipids can be quantified using techniques like mass spectrometry-based lipidomics. This allows for the determination of the relative contribution of different fatty acid sources to various lipid classes. While direct quantitative data for Sodium hexanoate-1-¹³C is specific to individual experiments, the following table provides a representative example of how the incorporation of a ¹³C-labeled medium-chain fatty acid might be distributed among different complex lipid classes in a typical mammalian cell line after a 24-hour incubation period.

| Complex Lipid Class | ¹³C Incorporation (%) | Biological Significance |

|---|---|---|

| Phosphatidylcholine (PC) | 35 | Major structural component of cell membranes. |

| Phosphatidylethanolamine (PE) | 25 | Important for membrane fusion and protein folding. |

| Triacylglycerols (TAG) | 20 | Primary form of energy storage in cells. |

| Phosphatidylinositol (PI) | 15 | Key signaling molecule in various cellular processes. |

| Other Phospholipids | 5 | Includes phosphatidylserine (PS) and cardiolipin (CL). |

Analysis of Polyhydroxyalkanoate (PHA) Synthesis in Microbial Systems

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. The composition of these biopolymers can be influenced by the carbon source provided to the bacteria. Sodium hexanoate-1-¹³C is a valuable tool for studying the metabolic pathways leading to the synthesis of PHAs containing 3-hydroxyhexanoate (3HHx) monomers.

In bacteria such as Rhodospirillum rubrum, hexanoate is assimilated and can be channeled into PHA production. The assimilation of hexanoate involves pathways like β-oxidation and potentially the de novo fatty acid synthesis pathway. nih.govnih.gov Tracing the ¹³C label from hexanoate into the PHA polymer allows for the elucidation of the specific metabolic routes involved in monomer synthesis and polymerization. For instance, the presence of the ¹³C label in both 3-hydroxybutyrate (3HB) and 3HHx monomers would indicate the breakdown of hexanoate to acetyl-CoA (which forms 3HB) and the direct incorporation of the hexanoate backbone (or its derivatives) into 3HHx. nih.gov

The following table summarizes the typical monomer composition of PHA produced by Rhodospirillum rubrum when grown on hexanoate as a carbon source, illustrating the preferential incorporation of the hexanoate-derived monomer.

| PHA Monomer | Monomer Abbreviation | Composition (mol%) |

|---|---|---|

| 3-hydroxybutyrate | 3HB | 85 |

| 3-hydroxyvalerate | 3HV | 5 |

| 3-hydroxyhexanoate | 3HHx | 10 |

Contribution of Lipid-Derived Carbon to Acetyl-CoA Pools

Acetyl-Coenzyme A (acetyl-CoA) is a central metabolite that links carbohydrate, fat, and protein metabolism. The oxidation of fatty acids, including hexanoate, is a major source of acetyl-CoA, particularly in the mitochondria. By using Sodium hexanoate-1-¹³C, the contribution of exogenous hexanoate to the total cellular acetyl-CoA pool can be quantified.

The ¹³C label from hexanoate-1-¹³C will be present in the acetyl-CoA molecules generated through β-oxidation. The enrichment of the acetyl-CoA pool with ¹³C can be measured by analyzing the isotopic labeling of downstream metabolites, such as citrate (B86180) or specific amino acids. Stable isotope tracing has emerged as a powerful technique to determine the contribution of various metabolic precursors to the cytoplasmic and mitochondrial acetyl-CoA pools. biorxiv.org

The table below presents hypothetical data on the ¹³C enrichment of the mitochondrial acetyl-CoA pool in isolated rat liver mitochondria incubated with ¹³C-labeled hexanoate, demonstrating the significant contribution of this medium-chain fatty acid to cellular energy metabolism.

| Substrate | Time Point (minutes) | ¹³C Enrichment of Acetyl-CoA (%) |

|---|---|---|

| [1-¹³C]Hexanoate | 5 | 15 |

| [1-¹³C]Hexanoate | 15 | 45 |

| [1-¹³C]Hexanoate | 30 | 70 |

| Unlabeled Control | 30 | 1.1 (Natural Abundance) |

Impact on Protein Acetylation through Lipid Metabolites

Protein acetylation is a crucial post-translational modification that regulates a wide range of cellular processes, including gene expression and enzyme activity. The acetyl group for this modification is donated by acetyl-CoA. Recent research has highlighted that acetyl-CoA derived from fatty acid oxidation can be a major source for histone acetylation.

The use of ¹³C-labeled fatty acids allows for the direct tracing of lipid-derived carbon into the acetyl groups on proteins. Studies have shown that medium-chain fatty acids can induce histone hyperacetylation. By providing Sodium hexanoate-1-¹³C to cells, the incorporation of the ¹³C label into acetylated lysines on histones and other proteins can be monitored by mass spectrometry-based proteomics. This provides a direct link between fatty acid metabolism and the epigenetic regulation of gene expression.

The following table illustrates the potential impact of a medium-chain fatty acid on the stoichiometry of acetylation at specific lysine residues on histone H3, a key protein involved in chromatin structure and gene regulation. The data is representative of what might be observed in a cell line treated with an agent that increases the acetyl-CoA pool derived from fatty acid oxidation.

| Histone H3 Lysine Residue | Control Acetylation Stoichiometry (%) | Treated Acetylation Stoichiometry (%) | Fold Change |

|---|---|---|---|

| H3K9ac | 10 | 25 | 2.5 |

| H3K14ac | 15 | 35 | 2.3 |

| H3K18ac | 8 | 20 | 2.5 |

| H3K27ac | 12 | 30 | 2.5 |

Interplay with Carbohydrate and Energy Metabolism

The metabolism of fatty acids is intricately linked with carbohydrate and energy metabolism. Sodium hexanoate-1-¹³C can be used as a tool to investigate the regulatory effects of fatty acid oxidation on glucose utilization and the central energy-producing pathways of the cell.

Assessment of Fatty Acid Regulation on Glucose Utilization Pathways

It is well-established that the presence of fatty acids can inhibit the utilization of glucose in certain tissues, a phenomenon known as the Randle cycle. This regulation is primarily mediated by the allosteric inhibition of key glycolytic enzymes and the pyruvate dehydrogenase complex by products of fatty acid oxidation, such as acetyl-CoA and NADH.

By co-administering ¹³C-labeled glucose and unlabeled hexanoate, researchers can quantify the extent to which hexanoate metabolism alters the flux of glucose through glycolysis and its subsequent entry into the tricarboxylic acid (TCA) cycle. Conversely, using Sodium hexanoate-1-¹³C in the presence of varying glucose concentrations can reveal how glucose availability affects the rate of fatty acid oxidation.

Flux Analysis through Glycolysis and Pyruvate Dehydrogenase Activity

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions. nih.govcreative-proteomics.com By providing Sodium hexanoate-1-¹³C as a tracer, it is possible to determine the flux of carbon from hexanoate into the TCA cycle via acetyl-CoA. This, in turn, can be used to infer the activity of the pyruvate dehydrogenase (PDH) complex, the gatekeeper enzyme that controls the entry of pyruvate from glycolysis into the TCA cycle.

An increase in acetyl-CoA derived from hexanoate oxidation is known to inhibit PDH activity, thereby reducing the conversion of pyruvate to acetyl-CoA. This can be observed by a decrease in the incorporation of ¹³C from labeled glucose into TCA cycle intermediates when hexanoate is present. ¹³C-MFA allows for a precise quantification of these changes in flux, providing a detailed picture of the metabolic interplay between fatty acid and carbohydrate metabolism at a key regulatory node.

Investigation of Other Specific Metabolic Processes

The utility of this compound extends beyond central carbon metabolism, offering insights into specialized metabolic functions in different biological contexts.

The gut microbiota plays a crucial role in host metabolism, and short-chain fatty acids (SCFAs), including hexanoate, are key products of microbial fermentation of dietary fibers. mdpi.commdpi.commdpi.com Introducing this compound into in vitro or in vivo models of the gut microbiome allows for the investigation of its uptake and metabolism by different microbial species. This can help to elucidate the metabolic cross-feeding relationships within the microbial community.

Furthermore, the labeled hexanoate and its metabolic products can be traced into host tissues, revealing the contribution of microbial-derived SCFAs to host metabolism. acs.org This is critical for understanding the complex chemical communication and metabolic interplay between the gut microbiota and the host, which has implications for various aspects of health and disease. nih.gov Studies have shown that alterations in SCFA profiles are associated with conditions like necrotizing enterocolitis. nih.gov

Table 2: Research Findings on Hexanoate in Gut Microbiota Metabolism

| Finding | Significance |

| Hexanoate is a product of microbial fermentation of complex carbohydrates. mdpi.commdpi.com | Highlights the role of gut bacteria in producing key metabolic substrates for the host. |

| SCFAs, including hexanoate, can influence host immune responses and gut barrier function. nih.gov | Demonstrates the impact of microbial metabolites on host physiology. |

| Altered hexanoate levels are observed in certain disease states. nih.gov | Suggests that hexanoate may serve as a biomarker or therapeutic target. |

| Hexanoic acid exhibits antimicrobial properties against certain oral microorganisms. nih.gov | Indicates a potential role in modulating microbial community structure. |

Beyond the TCA cycle, the acetyl-CoA derived from this compound can be incorporated into a variety of other metabolic pathways. For instance, in the liver, acetyl-CoA is a precursor for the synthesis of ketone bodies and cholesterol. Tracing the ¹³C label from hexanoate into these molecules can quantify the rate of ketogenesis and cholesterol synthesis from this specific fatty acid.

In other tissues, labeled acetyl-CoA can be used for protein acetylation, a key post-translational modification that regulates enzyme activity. By using advanced analytical techniques, it is possible to identify and quantify the incorporation of the ¹³C label into acetylated proteins, providing insights into the influence of fatty acid metabolism on cellular regulation.

Experimental Systems and Research Models Utilizing Sodium Hexanoate 1 13c

In Vitro Cellular and Organ Systems

In vitro models, including cultured cell lines and perfused organs, offer controlled environments to investigate the cellular and organ-specific metabolism of Sodium hexanoate-1-13C. These systems allow for the detailed examination of metabolic pathways without the complexities of systemic influences.

The study of cancer cell metabolism often employs 13C metabolic flux analysis (MFA) to quantify the rates of metabolic pathways. While direct studies specifying this compound are not abundant, the principles of 13C-MFA are well-established for other labeled substrates like glucose and glutamine in cancer cells. These studies reveal that cancer cells exhibit significant metabolic reprogramming, including altered glycolysis and glutamine metabolism. The introduction of a labeled fatty acid like 13C-hexanoate would allow researchers to probe fatty acid oxidation and its contribution to the tricarboxylic acid (TCA) cycle and anabolic processes in cancer cells.

In hepatocytes, the liver's primary metabolic cells, hexanoic acid has been shown to influence lipid metabolism. Studies using the HepG2 human hepatoma cell line have demonstrated that medium-chain fatty acids can impact pathways such as lipogenesis. While specific quantitative data on the flux of this compound in hepatocytes is limited in the available literature, the use of 13C tracers in liver cells is a common technique to understand metabolic fluxes under various conditions, such as high fructose (B13574) exposure. A study on intact human liver tissue ex vivo utilized global 13C tracing to map a wide range of metabolic pathways, underscoring the utility of this approach for understanding hepatic metabolism. nih.gov

Table 1: Representative Applications of 13C-Labeled Substrates in Cultured Cell Lines

| Cell Line | Labeled Substrate | Key Findings |

| Pancreatic Cancer Cells | [U-13C]-Glucose | Traced glucose allocation into cell membrane glycans, revealing that metabolic shifts affect glucose commitment to glycosylation. nih.gov |

| Human Hepatoma (HepG2) | Unlabeled Hexanoic Acid | Influenced lipid metabolism, suggesting a role in regulating hepatic lipid accumulation. |

| Various Cancer Cell Lines | General 13C-MFA | Quantified intracellular fluxes, highlighting the metabolic reprogramming characteristic of cancer. d-nb.info |

Note: Data for this compound is inferred from general 13C-MFA principles and studies with unlabeled hexanoate (B1226103) due to the limited availability of specific published data.

Another study in perfused pig hearts used unlabeled hexanoate as a non-anaplerotic control to investigate the effects of another fatty acid, heptanoate, on the citric acid cycle during ischemia-reperfusion. This highlights the use of hexanoate in cardiac metabolism research, and the application of a 13C-label would allow for direct measurement of its metabolic fate. physiology.org

Table 2: Research Findings from Perfused Heart Models Using Medium-Chain Fatty Acids

| Animal Model | Labeled Substrate/Compound | Key Findings |

| Rat | Hyperpolarized [1-13C]octanoate | Demonstrated the feasibility of tracing medium-chain fatty acid beta-oxidation to acetylcarnitine in the heart. doi.org |

| Pig | Hexanoate (unlabeled) | Used as a control to study the impact of other fatty acids on citric acid cycle intermediates in a model of ischemia-reperfusion. physiology.org |

In Vivo Animal Models

In vivo animal models are crucial for understanding the systemic effects and metabolic fate of this compound in a whole-organism context. Rodent models are frequently used to study metabolic diseases, while larger animal models can provide data more translatable to human physiology.

Rodent models of diet-induced obesity are instrumental in investigating the effects of various nutrients on metabolic health. A study in mice fed a high-fat diet demonstrated that dietary supplementation with hexanoic acid prevented obesity and fat accumulation in white adipose tissues. mdpi.com The study also showed that hexanoic acid improved both hyperinsulinemia and hyperglycemia, suggesting a beneficial role in glucose homeostasis. mdpi.com The use of this compound in such models would enable researchers to trace the distribution of the fatty acid to different tissues and quantify its contribution to energy expenditure, de novo lipogenesis, and gluconeogenesis. While this specific study did not use a labeled tracer, it provides a strong rationale for future metabolic tracing studies with this compound. mdpi.combiorxiv.org

Table 3: Effects of Dietary Hexanoic Acid in a High-Fat Diet Mouse Model

| Parameter | High-Fat Diet (HFD) Control | HFD + 5% Hexanoic Acid |

| Body Weight Gain | Increased | Prevented |

| Fat Accumulation (WAT) | Increased | Prevented |

| Plasma NEFA Levels | Elevated | Suppressed |

| Hepatic Triglyceride Content | Elevated | Suppressed |

| Hyperinsulinemia | Present | Improved |

| Hyperglycemia | Present | Improved |

| Glucose Tolerance | Impaired | Enhanced |

| Insulin (B600854) Sensitivity | Reduced | Enhanced |

Source: Adapted from a study on the effects of unlabeled hexanoic acid in mice. mdpi.com

Larger animal models, such as pigs, have a metabolic and physiological profile that is more similar to humans than rodents, making them valuable for translational research. A study involving anesthetized pigs subjected to myocardial ischemia-reperfusion used hexanoate as a control treatment. While this study did not employ a labeled version of hexanoate for metabolic tracing, it demonstrates the use of this fatty acid in a large animal model to investigate cardiac metabolism. physiology.org The application of this compound in such a model would allow for a detailed analysis of its systemic distribution, uptake by various organs, and its role in whole-body energy metabolism.

Microbial and Biotechnological Systems

Microorganisms can utilize a wide range of carbon sources for growth and the production of valuable compounds. Sodium hexanoate can serve as a substrate in microbial fermentation and biotechnological processes.

The use of sodium hexanoate as a carbon source for the production of polyhydroxyalkanoates (PHAs), which are biodegradable bioplastics, has been investigated. In one study, the bacterium Burkholderia cepacia was capable of synthesizing PHAs from sodium hexanoate. nih.gov The use of this compound in such systems would allow for the precise determination of the carbon conversion efficiency from the substrate to the final biopolymer product. This is a critical parameter for optimizing production processes in industrial biotechnology. While the provided studies primarily focus on the production yields from unlabeled hexanoate, the principles of 13C-MFA are widely applied in microbial systems to understand and engineer metabolic pathways for enhanced production of biofuels and biochemicals.

Table 4: Polyhydroxyalkanoate (PHA) Production from Hexanoate in Microbial Systems

| Microorganism | Carbon Source | Biomass (g/L) | PHA Content (% of dry weight) |

| Burkholderia cepacia JC-1 | Sodium Hexanoate (various conc.) | - | - |

| Cupriavidus necator | Hexanoic Acid (as co-substrate) | - | - |

Characterization of Metabolic Fluxes in Bacteria and Yeast

The use of this compound is particularly valuable for elucidating the central carbon metabolism in bacteria and yeast, especially in organisms that can utilize fatty acids as a carbon source or produce them as metabolic products. When introduced into a microbial culture, this compound is first activated to its coenzyme A (CoA) derivative, hexanoyl-CoA.

The metabolic fate of the 13C-label depends on the active pathways within the microorganism.

β-Oxidation: In many microbes, hexanoyl-CoA is catabolized through the β-oxidation cycle. In the first round of this cycle, hexanoyl-CoA is cleaved into butyryl-CoA and [1-13C]acetyl-CoA. The labeled acetyl-CoA then enters the central carbon metabolism, primarily through the tricarboxylic acid (TCA) cycle. By measuring the incorporation of the 13C label into TCA cycle intermediates and proteinogenic amino acids derived from them, researchers can precisely calculate the flux through this cycle and related pathways. nih.gov

Reverse β-Oxidation (Chain Elongation): In other microbial systems, particularly those used in biotechnology, hexanoate can be a product of the reverse β-oxidation (rBOX) pathway, where acetyl-CoA units are sequentially added to a shorter chain. nih.govresearchgate.net While hexanoate is a product in this case, supplying this compound can help quantify its turnover rate or its participation in exchange reactions, providing a deeper understanding of the pathway dynamics. nih.gov

The analysis of mass isotopomer distributions in key metabolites via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is central to these studies. springernature.comyoutube.com For example, the pattern of 13C enrichment in the amino acid glutamate (B1630785), which is derived from the TCA cycle intermediate α-ketoglutarate, can reveal the relative activities of different pathways feeding into the cycle.

| Metabolite | Labeling Pattern from [1-13C]Acetyl-CoA | Pathway Implication |

| Citrate (B86180) | M+1 (labeled on a carboxyl group) | Entry into the TCA cycle. |

| Succinate | M+1 | Indicates flux through the oxidative TCA cycle. |

| Malate | M+1 | Indicates flux through the oxidative TCA cycle or glyoxylate (B1226380) shunt. |

| Glutamate | M+1 | Derived from α-ketoglutarate, indicating TCA cycle activity. |

This interactive table illustrates the expected initial labeling patterns in central metabolites when this compound is catabolized to [1-13C]acetyl-CoA, which then enters the TCA cycle.

Engineering of Microbial Metabolism for Bioproduction

Metabolic engineering aims to rewire the metabolism of microorganisms to efficiently produce valuable chemicals, such as biofuels and specialty chemicals. springernature.com this compound serves as a critical analytical tool in this field to diagnose metabolic bottlenecks, verify pathway function, and quantify the efficiency of engineered strains.

When engineering microbes to produce medium-chain fatty acids or their derivatives, hexanoate can be a key intermediate or the final product. nih.govresearchgate.net By supplying 13C-labeled hexanoate, engineers can:

Identify Limiting Steps: If an engineered pathway is designed to convert hexanoate into a longer-chain fatty acid or a different chemical, the tracer can reveal if the conversion is inefficient. A buildup of labeled hexanoate or the appearance of the label in undesired byproducts would indicate a metabolic bottleneck.

Quantify Flux Partitioning: The tracer allows for the precise measurement of how much carbon from hexanoate is directed towards the desired product versus competing pathways, such as degradation via β-oxidation or incorporation into biomass. This is crucial for evaluating the success of genetic modifications, like gene knockouts, aimed at redirecting carbon flow. frontiersin.org

Verify Novel Pathways: When introducing heterologous pathways, such as the reverse β-oxidation cycle for chain elongation, this compound can be used to confirm the activity and quantify the flux through the newly installed enzymatic steps. nih.gov

| Strain | Pathway Flux | 13C from Hexanoate in Product (%) | 13C from Hexanoate in Biomass (%) | 13C from Hexanoate in CO2 (%) | Interpretation |

| Wild Type | β-Oxidation | 0 | 15 | 85 | Hexanoate is fully catabolized for energy and biomass. |

| Engineered Strain Δfaa2 | Blocked β-Oxidation | 80 | 10 | 10 | Deletion of β-oxidation gene successfully redirects hexanoate to the desired product. |

| Engineered Strain + Overexpression | Enhanced Production Pathway | 95 | 3 | 2 | Overexpression of production enzymes further improves carbon channeling to the product. |

This interactive table presents a hypothetical research finding from a metabolic engineering study. It shows how this compound could be used to quantify the improved channeling of hexanoate into a target bioproduct in engineered E. coli strains compared to a wild-type strain.

Fermentation Process Optimization

The optimization of fermentation conditions is essential for maximizing the yield, titer, and productivity of a target chemical. nih.gov this compound is a valuable tracer for understanding how process parameters influence the metabolic state of the production organism, enabling knowledge-driven optimization rather than empirical trial-and-error.

During fermentations designed to produce hexanoate or its derivatives like ethyl hexanoate, the compound can be both produced and consumed by the culture. researchgate.net Using this compound allows researchers to dissect these dynamics. For example, it can be used to:

Study Co-metabolism: In fermentations using multiple carbon sources (e.g., glucose and fatty acids), the tracer can determine the rate at which hexanoate is utilized relative to the primary substrate under different conditions, revealing patterns of carbon catabolite repression or simultaneous consumption.

Assess Metabolic State: Changes in fermentation parameters like oxygen availability, pH, or nutrient levels can cause significant shifts in metabolic fluxes. aalto.fi By monitoring the fate of the 13C label from hexanoate under various conditions, operators can identify the optimal environment that maximizes carbon flow towards the desired product while minimizing waste streams like CO2 or overflow metabolites.

| Fermentation Condition | Specific Growth Rate (h⁻¹) | Hexanoate Uptake Flux (mmol/gDCW/h) | Flux to CO2 (%) | Flux to Biomass (%) |

| Aerobic | 0.35 | 2.5 | 88 | 12 |

| Microaerobic | 0.20 | 1.8 | 65 | 35 |

| Anaerobic | 0.05 | 0.4 | 20 | 80 |

This interactive table shows hypothetical data on how oxygen availability during fermentation could alter the metabolic fate of this compound in Saccharomyces cerevisiae, demonstrating its primary use for energy generation under aerobic conditions versus biomass synthesis under anaerobic conditions.

Data Analysis and Computational Modeling in 13c Fluxomics

Principles of 13C Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for the quantitative analysis of intracellular metabolic fluxes. researchgate.netcreative-proteomics.com By introducing a substrate labeled with a stable isotope, such as Sodium hexanoate-1-13C, and measuring the resulting isotopic enrichment in various metabolites, 13C-MFA can elucidate the rates of metabolic reactions within a cell. creative-proteomics.com This approach offers a detailed snapshot of cellular physiology, which is invaluable for understanding metabolic responses to genetic or environmental perturbations. frontiersin.org

The fundamental principle of 13C-MFA lies in the fact that different metabolic pathways will result in distinct patterns of isotope incorporation into downstream metabolites. When this compound is metabolized through pathways like beta-oxidation, the labeled carbon is transferred to other molecules, such as acetyl-CoA. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, leading to the labeling of TCA cycle intermediates and associated amino acids. nih.gov

The extent and position of this labeling are directly related to the relative activities of different metabolic pathways. creative-proteomics.com For instance, the rate of beta-oxidation of hexanoate (B1226103) will influence the enrichment of 13C in the acetyl-CoA pool. By measuring the mass isotopomer distributions of key metabolites, researchers can infer the fluxes through these pathways. springernature.com This quantitative information is critical for metabolic engineering efforts and for understanding the metabolic reprogramming in various diseases. frontiersin.orgd-nb.info

A typical 13C-MFA experiment involves several key steps:

Isotopic Labeling Experiment: Cells or tissues are cultured with a medium containing the 13C-labeled substrate, in this case, this compound. It is crucial to ensure that the system reaches a metabolic and isotopic steady state. d-nb.info

Sample Collection and Analysis: Metabolites are extracted and their isotopic labeling patterns are measured, typically using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). springernature.comnih.gov

Flux Estimation: The measured labeling data, along with other physiological data like substrate uptake and product secretion rates, are used in a computational model to estimate the intracellular fluxes. springernature.com

Statistical Analysis: A goodness-of-fit analysis is performed to assess how well the estimated fluxes explain the experimental data, and confidence intervals for the estimated fluxes are calculated. researchgate.net

Table 1: Illustrative Data for Flux Quantification using this compound

This table provides a hypothetical example of the kind of data that would be collected and analyzed in a 13C-MFA experiment using this compound to study fatty acid metabolism in a cell culture.

| Measurement | Value | Units |

| Hexanoate Uptake Rate | 50 | nmol/10^6 cells/hr |

| Lactate Secretion Rate | 120 | nmol/10^6 cells/hr |

| 13C Enrichment in Acetyl-CoA | 0.25 | Mole Fraction |

| M+2 Citrate (B86180) | 0.15 | Mole Fraction |

| M+2 Glutamate (B1630785) | 0.10 | Mole Fraction |

At the heart of 13C-MFA is a mathematical model that describes the relationships between metabolic fluxes and the distribution of isotopes within the metabolic network. epfl.ch This model is built upon a detailed understanding of the biochemical reactions and the atom transitions that occur in each reaction. frontiersin.org For a tracer like this compound, the model would track the fate of the 13C label as it is processed through beta-oxidation, the TCA cycle, and other connected pathways.

The model typically consists of a set of algebraic equations that represent the balance of each isotopomer for every metabolite in the network at isotopic steady state. nih.gov These equations are often nonlinear and require iterative numerical methods for their solution. The goal of the flux estimation process is to find the set of flux values that minimizes the difference between the experimentally measured isotopic labeling patterns and the patterns predicted by the mathematical model. springernature.com

An isotopomer is a molecule with a specific isotopic composition at each atomic position. nih.gov For a metabolite derived from this compound, there could be several isotopomers depending on which carbon atoms are labeled. A mass isotopomer is a molecule with a specific number of isotopic labels, regardless of their position. The collection of the relative abundances of all the mass isotopomers of a given metabolite is its Mass Isotopomer Distribution (MID) . nih.govnih.gov

Mass spectrometry is the primary analytical technique used to measure MIDs. springernature.com The raw data from the mass spectrometer needs to be corrected for the natural abundance of heavy isotopes to obtain the excess mass isotopomer distribution, which is then used for flux analysis. nih.gov The analysis of MIDs is a critical step in 13C-MFA, as these distributions contain the information that allows for the determination of metabolic fluxes. nih.gov For example, the M+2 isotopologue of citrate becomes labeled when a 13C-labeled acetyl-CoA from hexanoate oxidation condenses with oxaloacetate. nih.gov The abundance of this M+2 citrate is a key piece of data for quantifying the flux through citrate synthase.

Computational Frameworks and Algorithms

The complexity of the mathematical models used in 13C-MFA necessitates the use of specialized computational frameworks and algorithms to solve them efficiently. These tools are essential for managing the large number of equations and parameters involved in modeling metabolic networks.

The Elementary Metabolite Units (EMU) framework is a powerful computational method that significantly simplifies the modeling of isotopic labeling in complex metabolic networks. nih.gov This framework is based on the concept that the labeling pattern of a metabolite can be determined from the labeling patterns of its precursors. The EMU approach breaks down the metabolic network into a series of smaller, more manageable units, which reduces the computational burden of the analysis.

This method is particularly advantageous for designing optimal tracer experiments, as it can help to identify which isotopic tracers will provide the most information about the fluxes of interest. nih.gov When studying fatty acid metabolism with this compound, the EMU framework could be used to predict the expected labeling patterns in downstream metabolites and to design experiments that would most effectively resolve the fluxes through beta-oxidation and the TCA cycle.

Several software packages have been developed to facilitate the complex calculations involved in 13C-MFA. These tools provide a user-friendly interface for building metabolic models, inputting experimental data, and performing flux estimation and statistical analysis. youtube.com

Some commonly used software tools include:

INCA: A MATLAB-based software package that provides a comprehensive suite of tools for 13C-MFA, including model construction, flux estimation, and statistical analysis.

13CFLUX2: A high-performance software suite designed for large-scale 13C-MFA studies. frontiersin.org

Metran: A software tool that was among the earlier developments for 13C-MFA. youtube.com

OpenMebius: An open-source software for isotopically non-stationary 13C-based metabolic flux analysis.

These software tools implement various numerical algorithms to solve the complex, non-linear optimization problems that arise in 13C-MFA. The choice of software often depends on the specific needs of the research, such as the size of the metabolic network and the type of experimental data.

Statistical Validation and Confidence Interval Determination for Fluxes

A critical step in ¹³C-MFA is the statistical validation of the estimated fluxes to ensure the reliability of the results. The goodness-of-fit of the model is typically assessed using a chi-square (χ²) statistical test. This test evaluates whether the deviations between the measured and model-predicted labeling patterns are within the range of experimental error. A statistically acceptable fit indicates that the proposed metabolic model is consistent with the experimental data.

Equally important is the determination of confidence intervals for the estimated fluxes. These intervals provide a range within which the true flux value is expected to lie with a certain level of confidence (e.g., 95%). Two common methods for determining these confidence intervals are:

Parameter Continuation: This method involves systematically varying a single flux while optimizing the remaining fluxes to observe the effect on the sum of squared residuals (SSR). The confidence interval is defined by the range of the flux for which the SSR remains within a statistically acceptable threshold.

Monte Carlo Simulations: This approach involves performing numerous simulations with randomly generated measurement data based on the experimental error. The distribution of the resulting flux estimates is then used to determine the confidence intervals.

The precision of the determined fluxes is highly dependent on the choice of isotopic tracer. While common tracers like glucose are well-studied, the use of a non-standard tracer such as this compound requires careful experimental design to ensure that the labeling data provides sufficient constraints to resolve the fluxes of interest with narrow confidence intervals. For instance, tracing the metabolism of ¹³C-butyrate, a similar short-chain fatty acid, has been used to determine the proportional isotopic labeling profiles of TCA cycle metabolites in vivo. researchgate.net

Table 1: Hypothetical Flux Estimation and Confidence Intervals for Key Reactions in Hexanoate Metabolism

| Reaction | Estimated Flux (relative units) | 95% Confidence Interval |

| Hexanoate Uptake | 100.0 | [98.5, 101.5] |

| Beta-oxidation Step 1 | 85.2 | [82.1, 88.3] |

| Acetyl-CoA to Citrate | 75.6 | [72.9, 78.3] |

| Anaplerotic Carboxylation | 10.5 | [8.7, 12.3] |

| Gluconeogenesis from Oxaloacetate | 5.1 | [3.9, 6.3] |

This interactive table presents hypothetical data to illustrate the output of a ¹³C-MFA experiment using a short-chain fatty acid tracer.

Advanced Modeling Approaches

To capture the full complexity of cellular metabolism, especially in dynamic and multifaceted biological systems, advanced modeling approaches are increasingly being employed in conjunction with ¹³C-MFA.

Non-Stationary ¹³C-MFA for Dynamic Metabolic States

Traditional ¹³C-MFA assumes that the biological system is at both a metabolic and isotopic steady state. However, many biological processes are dynamic, involving changes in metabolic fluxes over time. Isotopically Non-stationary ¹³C-MFA (INST-MFA) is a powerful technique that addresses this by analyzing the transient labeling patterns of metabolites before they reach isotopic steady state. capes.gov.brnih.gov

By capturing the time course of ¹³C incorporation from this compound into various intracellular metabolites, INST-MFA can provide a snapshot of metabolic fluxes at different time points. nih.gov This is particularly valuable for studying cellular responses to stimuli, developmental changes, or the progression of disease. nih.gov For example, a dynamic flux analysis of adipocyte glucose metabolism in response to insulin (B600854) revealed that different intracellular pathways responded with varying speeds and magnitudes. nih.gov Similarly, tracing the dynamic incorporation of ¹³C from hexanoate could reveal the kinetics of fatty acid oxidation and its integration with other central metabolic pathways under changing physiological conditions.

Constraint-Based Metabolic Models and Genome-Scale Reconstruction

While traditional ¹³C-MFA models often focus on central carbon metabolism, the integration of flux data with genome-scale metabolic models (GEMs) offers a more comprehensive view of cellular metabolism. nih.gov GEMs are mathematical representations of the entire known metabolic network of an organism, constructed from its genomic and biochemical information. nih.gov

Constraint-based modeling techniques, such as Flux Balance Analysis (FBA), can be used in conjunction with GEMs to predict metabolic flux distributions that are consistent with stoichiometric constraints and a specified cellular objective (e.g., biomass production). nih.gov The data from ¹³C tracing experiments, such as those using this compound, can provide powerful constraints to refine the predictions of GEMs. nih.gov This integration helps to validate and improve the accuracy of genome-scale models, particularly for pathways that are less characterized, such as the metabolism of specific fatty acids. nih.gov For instance, the incorporation of ¹³C-labeling data from fatty acid tracers can help to elucidate the activity of different fatty acid oxidation pathways and their connections to other parts of the metabolic network. nih.gov

Table 2: Example of Flux Variability Analysis in a Genome-Scale Model Constrained with Hypothetical ¹³C-Hexanoate Data

| Metabolic Pathway | Minimum Flux (relative units) | Maximum Flux (relative units) |

| Fatty Acid Beta-Oxidation | 80.5 | 90.2 |

| TCA Cycle | 70.1 | 85.7 |

| Glycolysis/Gluconeogenesis | -15.3 | 10.8 |

| Pentose Phosphate Pathway | 2.1 | 5.4 |

| Amino Acid Synthesis | 12.6 | 20.3 |

This interactive table illustrates how ¹³C-tracer data can constrain the possible range of fluxes in a genome-scale metabolic model.

Integration of Multi-Omics Data with Flux Analysis

To gain a holistic understanding of cellular regulation, it is increasingly important to integrate fluxomics data with other "omics" datasets, such as transcriptomics, proteomics, and lipidomics. This multi-omics approach allows for the correlation of metabolic fluxes with gene expression levels, protein abundances, and lipid profiles, providing insights into the regulatory mechanisms that control metabolic pathways.

For example, by combining ¹³C-MFA using this compound with lipidomics, researchers can trace the incorporation of the labeled carbon into various lipid species. This provides direct information on the rates of de novo lipogenesis and fatty acid elongation. nih.gov Furthermore, integrating this data with transcriptomics and proteomics can reveal the key enzymes and regulatory proteins whose expression levels correlate with the observed metabolic fluxes in fatty acid metabolism. mdpi.comnih.gov This integrated approach is powerful for identifying key regulatory nodes and potential targets for metabolic engineering or therapeutic intervention.

Future Perspectives and Emerging Methodologies

Innovations in Isotope Tracing and Analytical Technologies

The landscape of metabolic research is being continually reshaped by innovations in isotope tracing and the analytical technologies used to detect and quantify isotopic enrichment. While traditional gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) remain foundational, newer technologies are emerging that offer enhanced sensitivity, resolution, and throughput.

High-resolution mass spectrometry (HRMS), for instance, enables more precise measurement of mass, which is critical for distinguishing between isotopologues and for resolving complex metabolic mixtures. This increased mass accuracy helps in the confident identification of metabolites and their labeled forms derived from Sodium hexanoate-1-13C. Furthermore, advancements in ionization techniques, such as ambient ionization mass spectrometry, are paving the way for the direct analysis of samples in their native state with minimal preparation, accelerating the pace of metabolic investigations.

Nuclear Magnetic Resonance (NMR) spectroscopy, another key technology, is also evolving. Higher field strengths and cryogenic probes are boosting sensitivity, allowing for the detection of lower abundance metabolites and the elucidation of positional isotopomer information, which is invaluable for tracing the fate of the 1-13C label from sodium hexanoate (B1226103) through intricate metabolic pathways.

Advancements in High-Resolution Metabolic Flux Quantification

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. The use of stable isotope tracers like this compound is central to 13C-MFA. Future advancements in this area are focused on improving the resolution and accuracy of flux estimations.

Computational modeling and software for 13C-MFA are becoming more sophisticated, allowing for the analysis of larger and more complex metabolic networks. These tools incorporate advanced algorithms for data fitting, statistical validation, and the estimation of flux confidence intervals. The development of methods for non-stationary MFA allows for the study of dynamic metabolic changes over time, providing a more nuanced understanding of cellular responses to various stimuli.

Moreover, the integration of multi-omics data, such as transcriptomics, proteomics, and metabolomics, with 13C-MFA is a burgeoning field. This systems-level approach can provide a more holistic view of metabolic regulation and help to identify key control points in pathways utilizing hexanoate.

Integration of this compound Tracing with Spatial Metabolomics

A significant frontier in metabolic research is the ability to visualize the spatial distribution of metabolites within tissues and even single cells. Spatial metabolomics, or mass spectrometry imaging (MSI), allows for the mapping of metabolites in a label-free manner. The integration of stable isotope tracing with MSI presents a powerful tool for spatially resolved metabolic flux analysis.